An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†

Chemical Communications Pub Date: 2015-05-21 DOI: 10.1039/C5CC03429A

Abstract

Two-step one-pot transformation of primary halides into corresponding nitriles is successfully achieved. Nucleophilic substitution of primary halides with sodium azide and subsequent palladium-catalyzed hydrogen transfer proceeds smoothly in the presence of sterically bulky ligand dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (XPhos) in acetone to produce nitriles in satisfactory to good yields.

Graphical abstract: An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction
An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†
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